N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide
CAS No.: 1351595-36-2
Cat. No.: VC6638955
Molecular Formula: C19H23N3O5S
Molecular Weight: 405.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351595-36-2 |
|---|---|
| Molecular Formula | C19H23N3O5S |
| Molecular Weight | 405.47 |
| IUPAC Name | N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide |
| Standard InChI | InChI=1S/C19H23N3O5S/c1-12-5-6-16(22-7-4-8-28(22,25)26)10-17(12)21-19(24)18(23)20-11-15-9-13(2)27-14(15)3/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,20,23)(H,21,24) |
| Standard InChI Key | PXEWCFKYTICKTL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=C(OC(=C3)C)C |
Introduction
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide is a synthetic organic compound classified under oxalamides. Oxalamides are derivatives of oxalic acid containing amide functional groups. This compound's structure suggests potential applications in medicinal chemistry due to its unique functional groups and molecular framework.
Synthesis Pathway
Although specific synthesis details for this compound are not widely documented, it likely involves:
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Functionalization of a furan derivative with methyl groups at the 2nd and 5th positions.
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Formation of an isothiazolidine sulfone ring through controlled oxidation reactions.
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Coupling of these intermediates with oxalic acid derivatives to form the oxalamide linkage.
Key reaction conditions would include:
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Solvent choice (e.g., dimethylformamide or dichloromethane).
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Temperature control to optimize yields.
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Use of catalysts or reagents for selective oxidation and amide bond formation.
Potential Applications
The compound's structure indicates potential utility in medicinal chemistry, particularly in:
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Drug Discovery: The presence of functional groups like furans and sulfones suggests possible interactions with biological targets, such as enzymes or receptors.
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Anticancer Research: Similar compounds have shown cytotoxic activity against cancer cell lines due to their ability to inhibit cell growth or induce apoptosis.
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Material Science: The rigid oxalamide backbone may lend itself to applications in polymer synthesis or as a precursor for advanced materials.
Research Gaps and Future Directions
While the compound's structural features suggest promising applications, detailed studies are required to:
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Elucidate its biological activity through in vitro and in vivo assays.
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Investigate its pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion).
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Optimize synthetic routes for scalability and cost-efficiency.
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